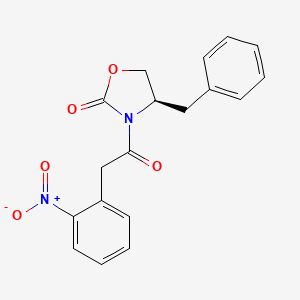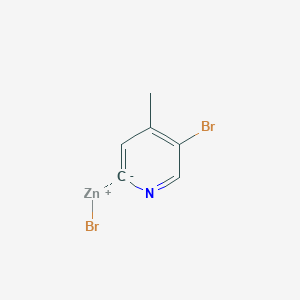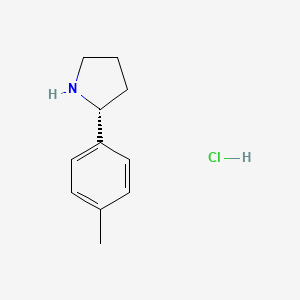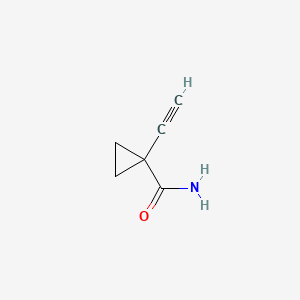![molecular formula C10H9BrN2Zn B14888591 3-[(1H-ImidaZol-1-ylmethyl)]phenylZinc bromide](/img/structure/B14888591.png)
3-[(1H-ImidaZol-1-ylmethyl)]phenylZinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(1H-imidazol-1-ylmethyl)]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound that features a phenyl group substituted with an imidazole moiety and coordinated to a zinc bromide center. This compound is often used in organic synthesis, particularly in cross-coupling reactions, due to its reactivity and stability in solution.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1H-imidazol-1-ylmethyl)]phenylzinc bromide typically involves the reaction of 3-[(1H-imidazol-1-ylmethyl)]phenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
3-[(1H-imidazol-1-ylmethyl)]phenyl bromide+Zn→3-[(1H-imidazol-1-ylmethyl)]phenylzinc bromide
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product. The use of automated systems for mixing and monitoring can enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions
3-[(1H-imidazol-1-ylmethyl)]phenylzinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions such as the Negishi coupling. These reactions involve the transfer of the phenyl group from the zinc center to an electrophilic partner, typically a halide or pseudohalide.
Common Reagents and Conditions
Common reagents used in reactions with this compound include palladium or nickel catalysts, which facilitate the cross-coupling process. The reactions are typically carried out in an inert atmosphere, often under nitrogen or argon, to prevent oxidation. The solvent of choice is usually THF due to its ability to stabilize the organozinc species.
Major Products Formed
The major products formed from reactions involving this compound are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
科学研究应用
3-[(1H-imidazol-1-ylmethyl)]phenylzinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules through cross-coupling reactions, enabling the formation of carbon-carbon bonds.
Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and the development of new drugs.
Medicine: Its role in the synthesis of pharmaceutical intermediates makes it valuable in drug discovery and development.
Industry: The compound is used in the production of advanced materials, including polymers and electronic components, due to its ability to form stable carbon-zinc bonds.
作用机制
The mechanism by which 3-[(1H-imidazol-1-ylmethyl)]phenylzinc bromide exerts its effects involves the transfer of the phenyl group from the zinc center to an electrophilic partner. This process is facilitated by the coordination of the imidazole moiety to the zinc, which stabilizes the organozinc species and enhances its reactivity. The molecular targets and pathways involved are primarily related to the catalytic cycle of the cross-coupling reaction, where the zinc compound acts as a nucleophile.
相似化合物的比较
Similar Compounds
Phenylzinc bromide: Lacks the imidazole moiety, making it less versatile in certain reactions.
3-[(1H-imidazol-1-ylmethyl)]phenylmagnesium bromide: Similar structure but with magnesium instead of zinc, leading to different reactivity and stability.
3-[(1H-imidazol-1-ylmethyl)]phenylboronic acid: Used in Suzuki coupling reactions, offering an alternative to zinc-based reagents.
Uniqueness
3-[(1H-imidazol-1-ylmethyl)]phenylzinc bromide is unique due to its combination of a phenyl group and an imidazole moiety coordinated to a zinc center. This structure provides a balance of reactivity and stability, making it particularly useful in cross-coupling reactions where other organometallic reagents may be less effective.
属性
分子式 |
C10H9BrN2Zn |
|---|---|
分子量 |
302.5 g/mol |
IUPAC 名称 |
bromozinc(1+);1-(phenylmethyl)imidazole |
InChI |
InChI=1S/C10H9N2.BrH.Zn/c1-2-4-10(5-3-1)8-12-7-6-11-9-12;;/h1-2,4-7,9H,8H2;1H;/q-1;;+2/p-1 |
InChI 键 |
DBJIIVACXAWRNI-UHFFFAOYSA-M |
规范 SMILES |
C1=C[C-]=CC(=C1)CN2C=CN=C2.[Zn+]Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![4-{[3-Carbamoyl-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-4-oxobutanoic acid](/img/structure/B14888542.png)
![1-(1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)ethanone](/img/structure/B14888547.png)
![tert-Butyl 6,8-dibromo-2H-pyrido[3,2-b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B14888550.png)
![Methyl 4-(methylamino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B14888554.png)


![8-bromo-3-({(E)-[(1R)-2,4,6-trimethylcyclohex-3-en-1-yl]methylidene}amino)-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/structure/B14888571.png)



